4-Methylisoindole-1,3-dione

Übersicht

Beschreibung

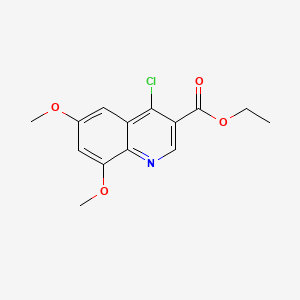

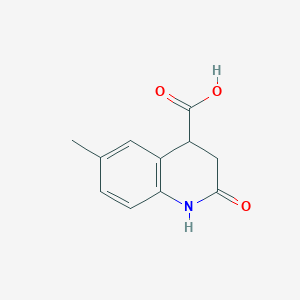

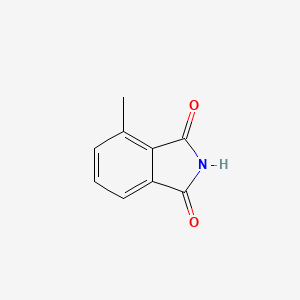

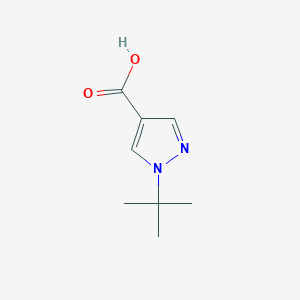

4-Methylisoindole-1,3-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . A green synthesis technique was developed for isoindolines/dioxoisoindolines . Another method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones .Molecular Structure Analysis

The molecular structure of this compound consists of a fused heterocyclic ring system . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .Wissenschaftliche Forschungsanwendungen

Structural Characterization

4-Methylisoindole-1,3-dione derivatives have been characterized structurally using advanced spectroscopic techniques. For instance, the structure of 2-(4-methyl-2 phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione was confirmed through 1D, COSY, and HSQC 2D NMR spectroscopy, which played a crucial role in establishing the correlations between neighboring protons and carbons, thereby verifying the molecule's identity and structure Dioukhane et al., 2021.

Inhibitory Properties

Research has explored the potential of isoindoline-1,3-dione derivatives as inhibitors for various biological and chemical processes. A study evaluated the xanthine oxidase inhibitory properties of N-phenyl isoindole-1,3-dione derivatives, finding that certain derivatives exhibited significant inhibitory effects, suggesting their potential therapeutic applications Gunduğdu et al., 2020.

Synthesis and Catalysis

Isoindoline-1,3-dione derivatives have been utilized in the synthesis of complex molecules and as catalysts in chemical reactions. For example, 2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles demonstrated efficiency as reusable catalysts for the synthesis of 4H-pyran derivatives through multicomponent reactions, highlighting their utility in green chemistry Shabani et al., 2021.

Crystal Structure Analysis

The crystal structure and conformation of isoindoline-1,3-dione derivatives have been extensively studied. For instance, the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione was determined, providing insights into its hydrogen-bonded dimer formation and extensive π···π interactions, which are crucial for understanding its biological and chemical properties Franklin et al., 2011.

Potential Therapeutic Applications

Some studies have investigated the therapeutic potential of isoindoline-1,3-dione derivatives. A series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione were examined for their inhibitory properties against phosphodiesterase 10A and serotonin receptors, suggesting their possible use as antipsychotics Czopek et al., 2020.

Wirkmechanismus

Target of Action

Similar compounds such as isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .

Mode of Action

It’s worth noting that isoindoline-1,3-dione derivatives are known to interact with their targets, leading to changes in the target’s function

Biochemical Pathways

Related compounds such as isoindolines and isoindoline-1,3-dione have been found to inhibit β-amyloid protein aggregation , which indicates a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

Some isoindoline/dioxoisoindoline compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

Action Environment

The synthesis of similar compounds has been explored with a focus on sustainable and environmentally friendly synthetic approaches .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Methylisoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme cyclooxygenase, where it acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the dopamine receptor D2, modulating its activity and potentially offering therapeutic benefits in neurological disorders . The compound also interacts with various proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including neuronal and immune cells, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound has been observed to enhance the expression of neuroprotective genes, thereby promoting cell survival and reducing oxidative stress. In immune cells, the compound inhibits the activation of pro-inflammatory signaling pathways, leading to a decrease in the production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound inhibits the enzyme cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of this compound.

Eigenschaften

IUPAC Name |

4-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCGRFHYOYXEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901167 | |

| Record name | NoName_245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7251-82-3 | |

| Record name | NSC20691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)